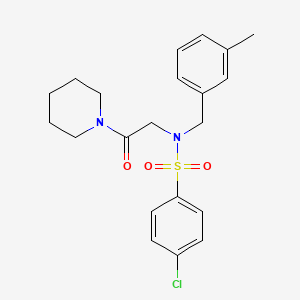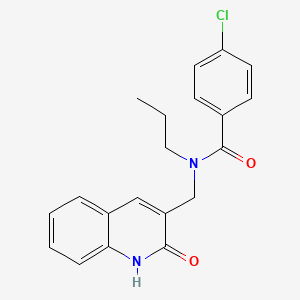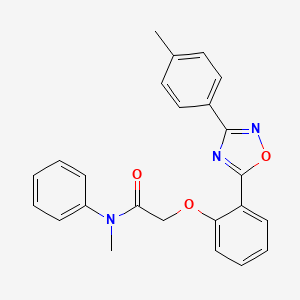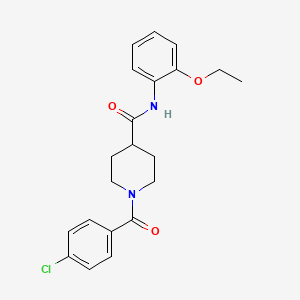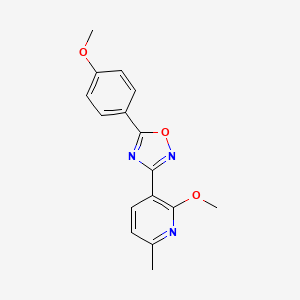
3-(2-methoxy-6-methylpyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxy-6-methylpyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MMPO and is a member of the oxadiazole family, which is known to have a wide range of biological activities.
作用機序
The mechanism of action of MMPO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MMPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects
MMPO has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, MMPO has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. At higher concentrations, MMPO has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. MMPO has also been shown to have antibacterial effects against various Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
One of the main advantages of using MMPO in lab experiments is its high yield and purity, which makes it easy to work with and reproducible. MMPO is also stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of using MMPO in lab experiments is its limited solubility in water, which may require the use of organic solvents. MMPO is also sensitive to light and air, which may affect its stability over time.
将来の方向性
There are several future directions for the study of MMPO. One direction is to further investigate its anti-inflammatory and anti-cancer activities and to identify the specific targets and pathways involved. Another direction is to explore its potential as a diagnostic tool for Alzheimer's disease and other neurological disorders. Additionally, MMPO can be used as a building block for the synthesis of novel materials with unique properties, which may have potential applications in various fields. Finally, further studies are needed to optimize the synthesis method of MMPO and to improve its solubility and stability.
合成法
The synthesis of MMPO involves the reaction of 2-methoxy-6-methylpyridine-3-carboxylic acid hydrazide with 4-methoxybenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain MMPO in high yield and purity.
科学的研究の応用
MMPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, MMPO has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential as a diagnostic tool for Alzheimer's disease. In materials science, MMPO has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, MMPO has been used as a fluorescence probe for the detection of metal ions.
特性
IUPAC Name |
3-(2-methoxy-6-methylpyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-4-9-13(16(17-10)21-3)14-18-15(22-19-14)11-5-7-12(20-2)8-6-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINVFKFKXKBQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)


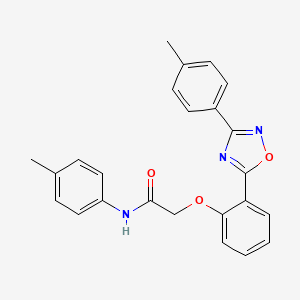
![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)
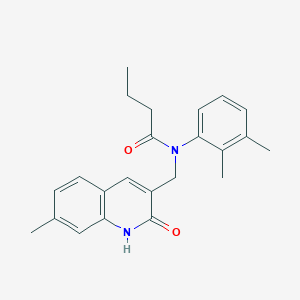
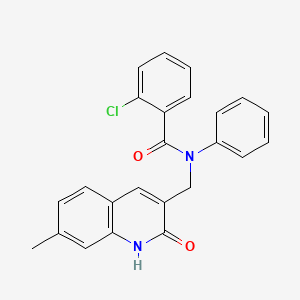
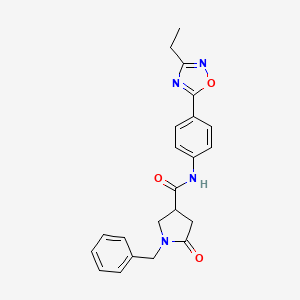
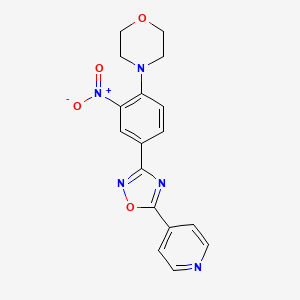
![N-[3-(1H-imidazol-1-yl)propyl]-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B7716277.png)
